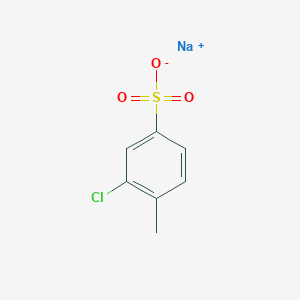
sodium;2-hydroxybutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-hydroxybutanoate, also known as sodium 2-hydroxybutyrate, is an organic compound with the chemical formula C4H7NaO3. It is a sodium salt of 2-hydroxybutanoic acid and is commonly used in various scientific and industrial applications. This compound is a white to off-white solid that is soluble in water and has a molecular weight of 126.09 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 2-hydroxybutanoate can be synthesized through the neutralization of 2-hydroxybutanoic acid with sodium hydroxide. The reaction typically involves dissolving 2-hydroxybutanoic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the solid sodium 2-hydroxybutanoate .
Industrial Production Methods: In industrial settings, sodium 2-hydroxybutanoate is produced by the fermentation of carbohydrates using specific bacterial strains. The fermentation process generates 2-hydroxybutanoic acid, which is then neutralized with sodium hydroxide to form the sodium salt .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-oxobutanoic acid.
Reduction: It can be reduced to form butanoic acid.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed:
Oxidation: 2-oxobutanoic acid.
Reduction: Butanoic acid.
Substitution: Various substituted butanoates depending on the reagent used.
Aplicaciones Científicas De Investigación
Sodium 2-hydroxybutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It serves as a metabolic intermediate in various biochemical pathways.
Medicine: It is studied for its potential therapeutic effects in conditions such as epilepsy and metabolic disorders.
Mecanismo De Acción
Sodium 2-hydroxybutanoate exerts its effects by participating in metabolic pathways. It is an intermediate in the metabolism of amino acids and fatty acids. It can be converted into succinyl-CoA, which enters the citric acid cycle, contributing to energy production. Additionally, it can act as a signaling molecule, influencing various cellular processes .
Comparación Con Compuestos Similares
Sodium 3-hydroxybutanoate: Similar in structure but with the hydroxyl group on the third carbon.
Sodium 2-oxobutanoate: An oxidized form of sodium 2-hydroxybutanoate.
Sodium butanoate: The fully reduced form without the hydroxyl group.
Uniqueness: Sodium 2-hydroxybutanoate is unique due to its specific position of the hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific biochemical and industrial applications .
Propiedades
IUPAC Name |
sodium;2-hydroxybutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3.Na/c1-2-3(5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSCXNXKSOHVSQ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














